(+)-beta-Chamigrene
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Overview
Description
(+)-beta-chamigrene is the (6S)-enantiomer of beta-chamigrene. It is an enantiomer of a (-)-beta-chamigrene.
Scientific Research Applications
Structural Analysis Techniques
The structure of (+)-beta-Chamigrene and its derivatives have been explored using various techniques. Pulsed field gradient spectroscopy (PFGS) and conventional phase-cycled methodologies were employed for structural elucidation, highlighting the advantages of PFGS in 2D-NMR over traditional methods (König & Wright, 1997).
Biological Activities and Potential Applications
This compound derivatives exhibit various biological activities. A study on sesquiterpenes isolated from the red alga Laurencia scoparia, including beta-chamigrenes, showed in vitro anthelmintic activity against parasitic stages of Nippostrongylus brasiliensis (Davyt et al., 2001). Another significant discovery was the anti-inflammatory potential of β-chamigrenal from Schisandra chinensis fruits, demonstrating suppression of nitric oxide and prostaglandin E2 production in macrophages (Shin et al., 2014).
Chemical Synthesis and Modifications
Advancements in the chemical synthesis of this compound have been made to improve yield and reduce reaction steps, as demonstrated in the synthesis of racemic β-chamigrene (Antonsen et al., 2014). Detailed NMR analysis of complex spin systems like siruo-chamigrene, a variant of β-chamigrene, further contributes to understanding the molecular structure and potential applications (Kaiser et al., 2000).
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(6S)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene |
InChI |
InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m0/s1 |
InChI Key |
WLNGPDPILFYWKF-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC[C@]2(CC1)C(=C)CCCC2(C)C |
SMILES |
CC1=CCC2(CC1)C(=C)CCCC2(C)C |
Canonical SMILES |
CC1=CCC2(CC1)C(=C)CCCC2(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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